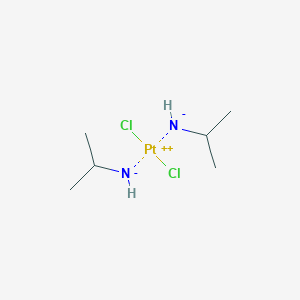
cis-Dichlorobis(isopropylamine) platinum(II)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Dichlorobis(isopropylamine) platinum(II): is a platinum-based coordination complex with the chemical formula C₆H₁₈Cl₂N₂Pt . This compound is known for its square planar geometry and is used in various chemical and biological applications. It is a derivative of platinum(II) and is characterized by the presence of two chloride ions and two isopropylamine ligands.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of cis-Dichlorobis(isopropylamine) platinum(II) typically involves the reaction of cis-dichlorobis(dimethylsulphide)platinum(II) with isopropylamine in an appropriate solvent such as methanol or dichloromethane . The reaction is carried out under controlled conditions to ensure the formation of the desired cis isomer.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of high-purity reagents and solvents, and the reaction is conducted in large reactors with precise temperature and pressure control to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: cis-Dichlorobis(isopropylamine) platinum(II) can undergo oxidation reactions, where the platinum center is oxidized to a higher oxidation state.
Reduction: This compound can be reduced to form various platinum-containing species.
Substitution: The chloride ligands in cis-Dichlorobis(isopropylamine) platinum(II) can be substituted by other ligands such as dimethyl sulfoxide or benzonitrile
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as ascorbic acid and cysteine are commonly used.
Substitution: Ligand exchange reactions often use solvents like methanol, dichloromethane, or water.
Major Products Formed:
Oxidation: Higher oxidation state platinum complexes.
Reduction: Reduced platinum species.
Substitution: New platinum complexes with different ligands.
Wissenschaftliche Forschungsanwendungen
cis-Dichlorobis(isopropylamine) platinum(II) has several applications in scientific research:
Wirkmechanismus
The mechanism of action of cis-Dichlorobis(isopropylamine) platinum(II) involves its interaction with cellular components. It is hypothesized that the compound exerts its effects by binding to DNA and proteins, leading to the formation of cross-links that inhibit DNA replication and transcription . This mechanism is similar to that of other platinum-based anticancer drugs, which induce apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II)
- cis-Dichlorobis(triphenylphosphine)platinum(II)
- cis-Dichlorobis(benzonitrile)platinum(II)
Comparison:
- cis-Dichlorobis(dimethyl sulfoxide)platinum(II): Similar in structure but with dimethyl sulfoxide ligands instead of isopropylamine. Used as a catalyst in different reactions .
- cis-Dichlorobis(triphenylphosphine)platinum(II): Contains triphenylphosphine ligands, making it bulkier and used in different catalytic applications .
- cis-Dichlorobis(benzonitrile)platinum(II): Contains benzonitrile ligands and is used in various organic synthesis reactions .
cis-Dichlorobis(isopropylamine) platinum(II) is unique due to its specific ligand environment, which influences its reactivity and applications in both biological and chemical contexts.
Eigenschaften
CAS-Nummer |
44983-28-0 |
|---|---|
Molekularformel |
C6H16Cl2N2Pt |
Molekulargewicht |
382.2 g/mol |
IUPAC-Name |
dichloroplatinum(2+);propan-2-ylazanide |
InChI |
InChI=1S/2C3H8N.2ClH.Pt/c2*1-3(2)4;;;/h2*3-4H,1-2H3;2*1H;/q2*-1;;;+4/p-2 |
InChI-Schlüssel |
WEUFUOKHTVFLIO-UHFFFAOYSA-L |
SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Kanonische SMILES |
CC(C)[NH-].CC(C)[NH-].Cl[Pt+2]Cl |
Key on ui other cas no. |
41637-05-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















